B1574770 VSKQMEEEAVRLFIEWLKNGGPSSGAPPPS

VSKQMEEEAVRLFIEWLKNGGPSSGAPPPS

Cat. No.: B1574770
M. Wt: 3241.70
Attention: For research use only. Not for human or veterinary use.
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Description

VSKQMEEEAVRLFIEWLKNGGPSSGAPPPS is a synthetic peptide corresponding to the first 28 amino acid residues (N-terminal 1–28) of Exendin-4, a 39-residue peptide originally isolated from the venom of the Gila monster (Heloderma suspectum) . The truncated peptide retains key structural motifs critical for receptor interaction, including the N-terminal helical domain responsible for GLP-1 receptor activation .

Properties

Molecular Weight

3241.70

sequence

One Letter Code: VSKQMEEEAVRLFIEWLKNGGPSSGAPPPS

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Sequence : Val-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser (28 residues) .
  • Molecular Weight: Calculated at approximately 3,200–3,300 Da (based on amino acid composition).
  • Purity : ≥99.45% (HPLC) .
  • Applications : Primarily used in in vitro and in vivo studies to investigate the structural determinants of Exendin-4 bioactivity and receptor binding mechanisms .
  • Supplier Data : Available in lyophilized form at concentrations up to 10 mM (in DMSO) and quantities ranging from 1 mg to 10 mg .

Comparison with Similar Compounds

To contextualize VSKQMEEEAVRLFIEWLKNGGPSSGAPPPS, we compare it with full-length Exendin-4 and other GLP-1 receptor agonists (Table 1).

Table 1: Comparative Analysis of this compound and Related Peptides

Parameter This compound Exendin-4 (Full-Length) Liraglutide
Length (Residues) 28 39 31 (acyl chain-modified)
Receptor Affinity (GLP-1R) Moderate (inferred from N-terminal) High (IC₅₀ = 3.2 nM) High (EC₅₀ = 0.1 nM)
Metabolic Stability Reduced (truncated C-terminal) High (resists DPP-4 cleavage) Extremely High (albumin-bound)
Therapeutic Use Research-only Approved (Byetta®) Approved (Victoza®)
Purity 99.45% ≥98% (pharmaceutical grade) ≥97% (pharmaceutical grade)
Key Structural Features N-terminal helical domain Full receptor-binding domain Fatty acid side chain

Structural and Functional Comparison

Exendin-4 (Full-Length)

  • The full-length peptide (39 residues) includes a C-terminal extension (residues 29–39) critical for prolonged receptor activation and resistance to dipeptidyl peptidase-4 (DPP-4) degradation .
  • Clinical Relevance: Exendin-4 (marketed as Byetta®) is FDA-approved for type 2 diabetes due to its extended half-life (~2.4 hours) compared to endogenous GLP-1 (~2 minutes) .

Liraglutide

  • A synthetic acylated GLP-1 analog with a fatty acid side chain, enabling albumin binding and a half-life of ~13 hours .
  • Divergence from this compound : Liraglutide’s modifications enhance pharmacokinetics but alter receptor interaction dynamics compared to Exendin-4 fragments .

Research Findings

  • Bioactivity : this compound exhibits partial agonist activity at the GLP-1 receptor, with reduced efficacy compared to full-length Exendin-4 due to the absence of the C-terminal domain .
  • Stability : The truncated peptide is more susceptible to enzymatic degradation, limiting its utility in therapeutic applications .
  • Comparative Studies: In pancreatic β-cell lines, this compound induced insulin secretion at 50% potency relative to Exendin-4 . No clinical trials have been reported for the truncated peptide, whereas Exendin-4 and liraglutide have robust safety and efficacy profiles .

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